(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol
Description
Properties
IUPAC Name |
[3-(2-bromophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOOCWOYQSKDEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general reaction scheme is as follows:
- Preparation of the azide: The azide can be synthesized from the corresponding amine by diazotization followed by substitution with sodium azide.
- Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions
The benzylic bromine atom undergoes nucleophilic substitution (SN1/SN2 mechanisms) under specific conditions.
Key Reactions:
-
Azide Substitution: Reaction with sodium azide (NaN₃) in DMF at 70°C yields 1-(2-azidobenzyl)-1H-1,2,3-triazol-4-yl)methanol, a precursor for further "click" chemistry applications .
-
Thiol Substitution: Thiourea (NH₂CSNH₂) replaces bromine to form thioether derivatives, useful in drug design .
Reagents and Conditions:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Azide substitution | NaN₃, DMF | 70°C, 3 h | 78–85 |
| Thiol substitution | NH₂CSNH₂, EtOH | Reflux, 6 h | 65–72 |
Oxidation Reactions
The methanol (-CH₂OH) group is oxidized to aldehydes or carboxylic acids.
Key Pathways:
-
Aldehyde Formation: Using CrO₃ in acidic conditions yields (1-(2-bromophenyl)-1H-1,2,3-triazol-5-yl)formaldehyde .
-
Carboxylic Acid Formation: KMnO₄ in aqueous NaOH converts the methanol group to a carboxylic acid .
Mechanism:
-
Primary alcohol → aldehyde (via CrO₃).
-
Further oxidation → carboxylic acid (via KMnO₄).
Suzuki–Miyaura Cross-Coupling
The bromophenyl group participates in palladium-catalyzed cross-coupling with arylboronic acids.
Example Reaction:
Reaction with 4-methoxyphenylboronic acid under Pd(OAc)₂ catalysis produces (1-(2-(4-methoxyphenyl)phenyl)-1H-1,2,3-triazol-5-yl)methanol .
Optimized Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: THF/H₂O (3:1)
-
Temperature: 85–90°C
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles.
Example:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol forms bis-triazole derivatives, enhancing biological activity .
Conditions:
Biological Activity Correlations
Structural modifications via these reactions enhance antimicrobial and anticancer properties.
Antimicrobial Data (Triazole Derivatives):
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Methanol derivative | Escherichia coli | 85 |
| Formaldehyde analog | Staphylococcus aureus | 90 |
Data aggregated from triazole analogs with similar substitution patterns .
Stability and Reactivity Trends
Scientific Research Applications
Chemistry: (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry for the development of new drugs.
Biology: The compound has potential applications in biological research as a probe for studying enzyme activities and protein interactions. Its triazole ring can mimic natural substrates, making it useful in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the bromophenyl group enhances its binding affinity to biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties through chemical reactions.
Mechanism of Action
The mechanism of action of (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Properties
Structural and Electronic Differences
Substituent Effects: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to methyl or methoxy substituents. Bromine’s electron-withdrawing nature may reduce electron density on the triazole ring, influencing reactivity in coupling or oxidation reactions . In contrast, methoxy-substituted triazoles (e.g., (2-Methoxyphenyl)(1H-1,2,3-triazol-5-yl)methanol) exhibit enhanced electron density, favoring reactions like electrophilic substitution .
Heterocycle Variations: Isoxazole derivatives (e.g., (3-(2-Bromophenyl)isoxazol-5-yl)methanol) replace the triazole with an oxygen-containing isoxazole, altering hydrogen-bonding capabilities and solubility profiles . Pyrazole analogs (e.g., (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol) feature two adjacent nitrogen atoms, which can stabilize metal complexes or modify acidity compared to triazoles .
Physicochemical Properties
- Solubility : The bromophenyl group reduces solubility in polar solvents (e.g., water) compared to methyl or methoxy analogs. However, solubility in DMSO or chloroform is likely retained, as seen in related brominated isoxazoles .
- Stability : The aryl bromide is less reactive than aliphatic bromides, ensuring stability under standard storage conditions.
Biological Activity
The compound (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-bromobenzyl azide with appropriate precursors under controlled conditions. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
These techniques confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar triazole structures showed potent inhibition against various bacterial strains. For example:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 18 |
| 3 | P. aeruginosa | 20 |
These findings suggest that this compound may also possess antimicrobial properties due to its structural similarities to other active triazoles .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A notable study reported:
- IC50 Values for several triazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 (Breast) | 10.0 |
| B | HepG2 (Liver) | 12.5 |
| C | A549 (Lung) | 15.0 |
These results indicate a potential for developing new anticancer agents based on the triazole scaffold .
Case Studies
A specific case study investigated the effects of various triazole derivatives on DprE1 enzyme inhibition, a target for tuberculosis treatment. The study synthesized and evaluated multiple compounds, including those structurally related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-(2-bromophenyl)-1H-1,2,3-triazol-5-yl)methanol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-bromophenyl azide and propargyl alcohol, followed by bromination and methanol functionalization. Optimization involves adjusting reaction temperature (e.g., 80°C in AcOH ), stoichiometry of brominating agents, and purification via column chromatography or recrystallization. Purity should be confirmed via HPLC (≥95%) and NMR spectroscopy .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography to resolve the crystal structure, identifying key bond lengths (e.g., C–Br: ~1.89 Å) and torsional angles (e.g., Br–C–C=O ~1.2° ). Complementary techniques include FTIR (to confirm hydroxyl and triazole groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What solvent systems are optimal for stabilizing this compound in solution?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) are recommended due to the compound’s hydroxyl and triazole moieties. Stability studies using UV-Vis spectroscopy at varying pH (3–9) and temperatures (4–40°C) can identify degradation thresholds .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) influence the crystal packing and physicochemical properties of this compound?
- Methodology : Analyze X-ray diffraction data to map intermolecular interactions (e.g., C–H⋯O distances: ~2.5 Å ). Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can model electronic effects, while Hirshfeld surface analysis quantifies interaction contributions .
Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodology : Cross-validate computational models (e.g., Gaussian-09 with solvent corrections) against experimental / NMR data. Adjust DFT functionals (e.g., CAM-B3LYP for polar systems) or consider dynamic effects via molecular dynamics simulations .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological activity?
- Methodology : Modify the triazole core (e.g., substituents at N1 or C5) and assess bioactivity against target enzymes (e.g., α-glucosidases). Use molecular docking (AutoDock Vina) to predict binding affinities, validated by in vitro assays (IC measurements) .
Q. What experimental protocols mitigate degradation of organic intermediates during prolonged synthesis (e.g., bromination steps)?
- Methodology : Implement continuous cooling (4°C) during bromination to suppress thermal decomposition. Monitor reaction progress via TLC or inline FTIR. For air-sensitive intermediates, use Schlenk-line techniques under inert gas .
Data Analysis and Reproducibility
Q. How should researchers address low reproducibility in crystallographic data for triazole derivatives?
- Methodology : Standardize crystallization conditions (solvent polarity, cooling rates). Compare unit cell parameters with literature (e.g., monoclinic Pn space group ). Use single-crystal XRD with redundancy ≥4 to minimize measurement errors .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?
- Methodology : Apply nonlinear regression (e.g., Hill equation) to calculate EC/LC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions via residual plots and Kolmogorov-Smirnov tests .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
